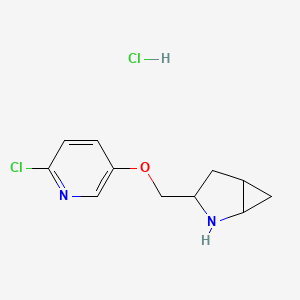
Suvn911;suvn 911
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .
Preparation Methods
The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 6-chloropyridine with a suitable azabicyclo compound under specific conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification and isolation: The final compound is purified using techniques such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ropanicant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.
Mechanism of Action
Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .
Comparison with Similar Compounds
Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:
TC-5214: Another alpha-4 beta-2 nicotinic acetylcholine receptor antagonist, but with different pharmacological properties.
Methyllycaconitine: A non-selective nicotinic acetylcholine receptor antagonist with broader effects on various receptor subtypes.
Properties
Molecular Formula |
C11H14Cl2N2O |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |
InChI Key |
VZIQKVIAFWXNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


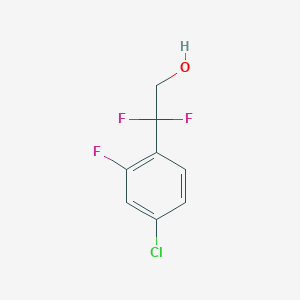

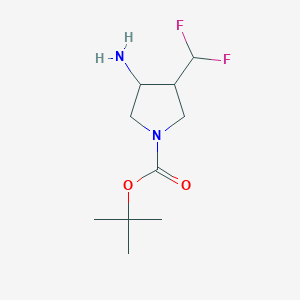
![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)
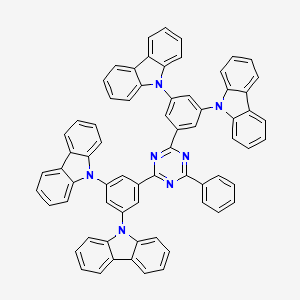
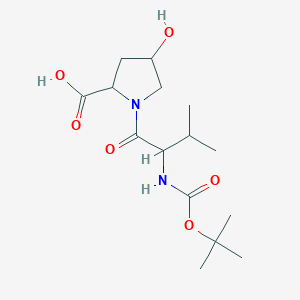

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)
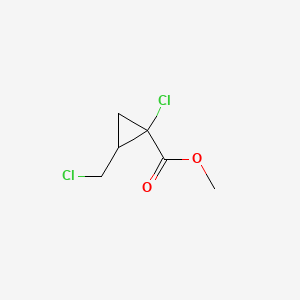

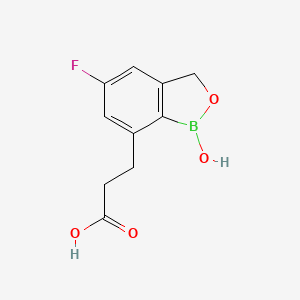
![3-Amino-4-oxo-4-[[1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid;pentahydrate](/img/structure/B12305658.png)
![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)
![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
